molecular formula C15H25Cl3N2 B7854226 N-(4-Chlorobenzyl)-2-(4-methylpiperidin-1-yl)ethanamine dihydrochloride

N-(4-Chlorobenzyl)-2-(4-methylpiperidin-1-yl)ethanamine dihydrochloride

Cat. No.: B7854226
M. Wt: 339.7 g/mol
InChI Key: YGLIKFDBNXPEQC-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-(4-methylpiperidin-1-yl)ethanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chlorobenzyl group and a piperidine ring, making it a versatile molecule for different scientific and industrial purposes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzyl chloride and 2-(4-methylpiperidin-1-yl)ethanamine.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up in industrial settings using reactors designed to handle larger volumes of reactants and products.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for analysis.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, aldehydes, and ketones can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: Different halogenated or alkylated derivatives can be synthesized.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Chlorobenzyl)-2-(4-methylpiperidin-1-yl)ethanamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(4-Chlorobenzyl)-2-(4-ethylpiperidin-1-yl)ethanamine dihydrochloride

  • N-(4-Chlorobenzyl)-2-(4-propylpiperidin-1-yl)ethanamine dihydrochloride

  • N-(4-Chlorobenzyl)-2-(4-butylpiperidin-1-yl)ethanamine dihydrochloride

Uniqueness: N-(4-Chlorobenzyl)-2-(4-methylpiperidin-1-yl)ethanamine dihydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the methyl group on the piperidine ring distinguishes it from other similar compounds, potentially leading to different pharmacological properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-methylpiperidin-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2.2ClH/c1-13-6-9-18(10-7-13)11-8-17-12-14-2-4-15(16)5-3-14;;/h2-5,13,17H,6-12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLIKFDBNXPEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCNCC2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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